molecular formula C7H9N3O4 B2684314 2-(4-nitro-1H-pyrazol-1-yl)butanoic acid CAS No. 1005669-62-4

2-(4-nitro-1H-pyrazol-1-yl)butanoic acid

Katalognummer: B2684314
CAS-Nummer: 1005669-62-4
Molekulargewicht: 199.166
InChI-Schlüssel: WCWIOBFYLVTFFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Nitro-1H-pyrazol-1-yl)butanoic acid is a pyrazole derivative characterized by a nitro group (-NO₂) at the 4-position of the pyrazole ring and a butanoic acid chain at the 1-position. Key analogs include fluorinated derivatives, ester-functionalized variants, and halogenated analogs, which are discussed in detail below .

Eigenschaften

IUPAC Name

2-(4-nitropyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-2-6(7(11)12)9-4-5(3-8-9)10(13)14/h3-4,6H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWIOBFYLVTFFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C=C(C=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)butanoic acid typically involves the reaction of 4-nitro-1H-pyrazole with butanoic acid derivatives under specific conditions. One common method involves the use of a coupling reagent to facilitate the formation of the pyrazole-butanoic acid bond. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of 2-(4-nitro-1H-pyrazol-1-yl)butanoic acid may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the required purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-nitro-1H-pyrazol-1-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions, such as using hydrogenation catalysts.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation catalysts like palladium on carbon or chemical reducing agents such as sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve the desired substitution.

Major Products

The major products formed from these reactions include various substituted pyrazoles, amino derivatives, and higher oxidation state compounds. These products can be further utilized in different applications, including pharmaceuticals and materials science.

Wissenschaftliche Forschungsanwendungen

2-(4-nitro-1H-pyrazol-1-yl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Wirkmechanismus

The mechanism of action of 2-(4-nitro-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, affecting cellular processes. The pyrazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 2-(4-nitro-1H-pyrazol-1-yl)butanoic acid but differ in substituents, leading to distinct physicochemical properties. Data are derived from experimental or predicted values in the literature.

Table 1: Comparative Analysis of Structural Analogs

Compound Name (CAS) Substituents on Pyrazole/Chain Molecular Formula Density (g/cm³) Boiling Point (°C) pKa Key Features
2-[4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid (1006459-45-5) 4-NO₂, 3-CF₃ (pyrazole) C₈H₈F₃N₃O₄ Trifluoromethyl enhances lipophilicity and metabolic stability.
4,4,4-Trifluoro-3-(4-nitro-1H-pyrazol-1-yl)butanoic acid (2054953-19-2) 4-NO₂ (pyrazole), 3-CF₃ (chain) C₇H₆F₃N₃O₄ 1.72 ± 0.1 373.0 ± 42.0 3.51 ± 0.10 Trifluoro substitution lowers pKa (increased acidity) compared to non-fluorinated analogs.
4-[4-(Ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid (1856031-15-6) 3-NO₂, 4-COOEt (pyrazole) C₁₀H₁₃N₃O₆ 1.47 ± 0.1 478.9 ± 35.0 4.56 ± 0.10 Ethoxycarbonyl group increases steric bulk and boiling point.
2-[3-(2,2-Difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]butanoic acid (1856042-57-3) 4-NO₂, 3-OCH₂CF₂ (pyrazole) C₉H₁₁F₂N₃O₅ 1.58 ± 0.1 452.4 ± 45.0 3.20 ± 0.10 Difluoroethoxy group enhances polarity and acidity.
2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid (1005631-38-8) 4-Cl, 3,5-CH₃ (pyrazole) C₉H₁₃ClN₂O₂ Chloro and methyl groups reduce nitro-related reactivity.

Impact of Substituents on Physicochemical Properties

  • Fluorinated Derivatives () :

    • Trifluoromethyl (-CF₃) or difluoroethoxy (-OCH₂CF₂) groups increase density (e.g., 1.72 g/cm³ in ) and lower pKa (e.g., 3.51 in vs. 4.56 in ), enhancing acidity due to electron-withdrawing effects.
    • Fluorine substituents also improve thermal stability, as seen in elevated boiling points (e.g., 452.4°C in ).
  • Ester-Functionalized Analogs () :

    • The ethoxycarbonyl (-COOEt) group at the pyrazole 4-position increases molecular weight and boiling point (478.9°C) but reduces acidity (pKa = 4.56).

Research Findings and Trends

Acidity Modulation: Fluorinated analogs exhibit significantly lower pKa values (3.20–3.51) compared to non-fluorinated derivatives (4.56), making them more suitable for applications requiring strong carboxylic acid functionality .

Thermal Stability : Boiling points correlate with molecular weight and polarity. For example, the ethoxycarbonyl-substituted compound (C₁₀H₁₃N₃O₆) has the highest boiling point (478.9°C) due to increased van der Waals interactions .

Structural Flexibility : The position of nitro groups (e.g., 3- vs. 4-nitro in vs. ) influences electronic properties and steric hindrance, affecting reactivity in synthesis or biological targeting.

Biologische Aktivität

2-(4-nitro-1H-pyrazol-1-yl)butanoic acid is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a nitro group and linked to a butanoic acid moiety . This unique structure enhances its reactivity and potential biological activities. The nitro group is known to participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors, modulating their activity.

The biological activity of 2-(4-nitro-1H-pyrazol-1-yl)butanoic acid is attributed to several mechanisms:

  • Antimicrobial Activity : The compound has been studied for its effectiveness against various bacterial strains. Its mechanism likely involves disruption of bacterial cell walls or interference with metabolic pathways.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest.
  • Enzyme Interaction : The pyrazole structure allows for interaction with enzymes involved in inflammatory processes, potentially leading to anti-inflammatory effects .

Antimicrobial Studies

A study examining the antimicrobial properties of related compounds found that derivatives of pyrazole exhibited significant bactericidal activity against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some derivatives were lower than those of standard antibiotics like ampicillin, indicating strong potential for therapeutic applications .

CompoundMIC (µg/mL)Comparison to Ampicillin
2-(4-nitro-1H-pyrazol-1-yl)butanoic acidTBDTBD
1-phenyl-5-oxopyrrolidine derivative15.6265

Case Study 1: Antimicrobial Efficacy

In a controlled study, derivatives similar to 2-(4-nitro-1H-pyrazol-1-yl)butanoic acid were tested against a panel of bacteria. The results demonstrated that certain modifications to the pyrazole structure significantly enhanced antimicrobial potency. For example, a compound with an additional methoxy group showed improved activity against Pseudomonas aeruginosa compared to the parent compound .

Case Study 2: Anticancer Activity

Research conducted on cancer cell lines indicated that 2-(4-nitro-1H-pyrazol-1-yl)butanoic acid could induce apoptosis in breast cancer cells. The study utilized flow cytometry to assess cell viability and apoptosis rates, revealing that treatment with the compound resulted in a significant increase in early apoptotic cells compared to untreated controls .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-(4-nitro-1H-pyrazol-1-yl)butanoic acid, it is useful to compare it with structurally similar compounds:

CompoundStructural FeaturesNotable Biological Activity
4-(1H-pyrazol-4-yl)butanoic acidLacks nitro groupModerate antibacterial activity
2-(4-nitro-1H-pyrazol-1-yl)acetic acidShorter carbon chainLower efficacy compared to butanoic acid
2-(4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoic acidContains trifluoromethyl groupEnhanced lipophilicity and potential anti-inflammatory effects

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.